Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride
Description
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride is a fluorinated benzylamine derivative in its hydrochloride salt form. The molecular formula is C₉H₁₀F₃N·HCl, with an approximate molecular weight of 219.64 g/mol (calculated based on substituents: 2,3,5-trifluorophenyl group, methylamine, and HCl). The compound likely exhibits enhanced solubility in polar solvents due to the hydrochloride salt formation, a common strategy to improve bioavailability in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C8H9ClF3N |
|---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
N-methyl-1-(2,3,5-trifluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-6(9)3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H |
InChI Key |
UIHDBZPIDNFFMD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)F)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 2,3,5-trifluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylamine Derivatives
Compound A : [4-(3,5-Dichlorophenyl)phenyl]methylamine Hydrochloride
- Molecular Weight : 288.61 g/mol
- Key Features : Dichloro substitution (3,5-positions) on the phenyl ring.
- Comparison : The dichloro analog has a higher molecular weight due to chlorine’s larger atomic mass compared to fluorine. Chlorine’s stronger electron-withdrawing effect may reduce basicity of the amine compared to trifluoro-substituted derivatives. However, the hydrochloride salt form ensures solubility parity .
Compound B : 4-Acetyl-5-amino-1-(pentafluorophenyl)pyrazole
- Molecular Weight : 291.18 g/mol
- Key Features : Pentafluorophenyl group and pyrazole core.
- However, the pyrazole ring and acetyl group differentiate its reactivity and biological targets from benzylamine-based compounds .
Fluorinated Agrochemical Derivatives
Compound C : {4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-yl}-(2-methoxyethyl)amine
- Molecular Weight : 412.0 g/mol
- Key Features : Trifluoromethoxy group, thiazole-pyrrole hybrid structure.
- Comparison : The trifluoromethoxy group (-OCF₃) provides distinct electronic effects compared to the 2,3,5-trifluorophenyl group. The thiazole ring may enhance π-stacking interactions in biological systems, while the methylamine side chain shares functional group similarities. The higher molecular weight (412 vs. ~219 g/mol) reflects increased structural complexity .
Compound D : Triflusulfuron Methyl Ester
- Key Features : Trifluoroethoxy-substituted triazine core.
- Comparison : While structurally distinct (triazine vs. benzylamine), the trifluoroethoxy group (-OCH₂CF₃) highlights fluorine’s role in agrochemical stability. The target compound’s trifluorophenyl group may similarly resist metabolic degradation, albeit through different mechanisms .
Data Table: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substituents | Key Functional Groups |
|---|---|---|---|---|
| Methyl[(2,3,5-trifluorophenyl)methyl]amine HCl | C₉H₁₀F₃N·HCl | 219.64 (calculated) | 2,3,5-Trifluorophenyl | Benzylamine, hydrochloride |
| [4-(3,5-Dichlorophenyl)phenyl]methylamine HCl | C₁₃H₁₂Cl₃N | 288.61 | None | Benzylamine, hydrochloride |
| 4-Acetyl-5-amino-1-(pentafluorophenyl)pyrazole | C₁₁H₆F₅N₃O | 291.18 | Pentafluorophenyl | Pyrazole, acetyl |
| Compound C (Thiazole-pyrrole derivative) | C₁₉H₂₀F₃N₃O₂S | 412.0 | 4-Trifluoromethoxyphenyl | Thiazole, pyrrole, methoxy |
Research Findings and Implications
- Fluorine Substitution: The 2,3,5-trifluorophenyl group in the target compound likely confers greater metabolic stability and altered electronic properties compared to non-fluorinated or dichlorinated analogs.
- Salt Form : Hydrochloride salts enhance aqueous solubility, critical for pharmaceutical formulations. This contrasts with neutral analogs like Compound B, which may require organic solvents for delivery .
- Agrochemical Relevance : Fluorine’s role in enhancing pesticidal activity (e.g., triflusulfuron methyl ester) suggests that the target compound’s trifluorophenyl group could similarly improve efficacy in agrochemical applications .
Biological Activity
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 227.63 g/mol
- Chemical Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound exhibits the ability to bind to specific enzymes, altering their activity. This modulation can affect various biochemical pathways.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways crucial for neurotransmission and metabolic processes.
Biological Activity Profile
The biological activity of this compound can be categorized into several key areas:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes linked to metabolic disorders and inflammation. |
| Receptor Interaction | Modulates GPCRs affecting neurotransmitter release and cellular signaling. |
| Toxicological Effects | Evaluated for cytotoxicity and potential adverse effects on cell viability. |
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Antidepressant Development : Its interaction with neurotransmitter systems suggests efficacy in treating depression.
- Anti-inflammatory Agents : The compound's ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for anti-inflammatory therapies.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study demonstrated that the compound inhibited phospholipase A2, which is associated with phospholipidosis. This inhibition may lead to therapeutic effects in conditions characterized by excessive phospholipid accumulation .
- Receptor Modulation Research :
- Toxicological Assessments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
